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Introduction

Cycloviolacin 02 (CyO2) is a member of the cyclotide family, a group of macrocyclic plant-
derived peptides renowned for their exceptional stability and diverse biological activities.[1]
Isolated from plants such as Viola odorata, Viola biflora, and Pigea enneasperma, CyO2 has
garnered significant interest for its potent cytotoxic, antimicrobial, and antitumor properties.[2]
[3][4][5] This guide provides an in-depth analysis of the primary structure and amino acid
sequence of Cycloviolacin 02, detailing the experimental methodologies used for its
characterization and presenting key structural data. Its unique architecture, featuring a head-to-
tail cyclized backbone and a knotted arrangement of three disulfide bonds, underpins its
remarkable resistance to thermal, chemical, and enzymatic degradation.[1]

Primary Structure and Amino Acid Sequence

Cycloviolacin 02 is a 30-residue peptide.[2][3][4] Its defining feature is the cyclic cystine knot
(CCK) motif, formed by a head-to-tail peptide bond and three interlocking disulfide bridges.[1]
This structure confers extraordinary stability to the molecule. The specific disulfide bond
connectivity is Cys(l)-Cys(1V), Cys(ll)-Cys(V), and Cys(lll)-Cys(VI).[3]
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The amino acid sequence of Cycloviolacin 02, as documented in the UniProt database
(Accession: P58434), is:

Sequence:GVCIPKIKESCFAIPCKKSDGKLPCNKNG

This sequence reveals the six conserved cysteine residues that form the characteristic cystine
knot. The peptide backbone is cyclized via a peptide bond between the N-terminal glycine (Gly)
and the C-terminal asparagine (Asn).[3]

Quantitative Structural Data

The fundamental physicochemical properties of Cycloviolacin O2 have been determined
through various analytical techniques, primarily solution NMR and mass spectrometry.

Property Value Data Source(s)
Residue Count 30 UniProt, RCSB PDBJ1][2]
Total Structure Weight 3.17 kDa RCSB PDBJ1]

Atom Count 215 RCSB PDBJ1]

Disulfide Bonds 3 UniProt, RCSB PDBJ1][3]
Backbone Topology Head-to-Tail Cyclic UniProt, RCSB PDBJ1][3]

Experimental Protocols for Structural
Characterization

The elucidation of Cycloviolacin O2's primary and tertiary structure involves a multi-step
experimental workflow, from isolation to high-resolution structural analysis.

Isolation and Purification

Cyclotides like CyO2 are typically extracted from plant material using hydro-alcoholic solutions
(e.g., 60% aqueous methanol). The crude extract undergoes liquid-liquid extraction to remove
lipids and other non-polar compounds. The final purification of CyO2 is achieved using
reversed-phase high-performance liquid chromatography (RP-HPLC), which separates
peptides based on their hydrophobicity.
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Primary Sequence Determination: Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the principal technique for sequencing cyclotides.[6][7]
Due to the cyclic and knotted nature of CyO2, direct fragmentation is inefficient.[6] The
protocol, therefore, requires linearization of the peptide.

Methodology:

o Reduction and Alkylation: The three disulfide bonds are first reduced using a reducing agent
like dithiothreitol (DTT). The resulting free thiol groups on the cysteine residues are then
alkylated (e.g., S-carbamidomethylated with iodoacetamide) to prevent re-oxidation. This
step is crucial as it "unknots" the structure.

» Proteolytic Digestion: To linearize the cyclic backbone, the peptide is subjected to enzymatic
digestion. An endoproteinase such as Glu-C, which cleaves C-terminal to glutamic acid
residues, is often used, as a conserved glutamic acid is a common feature in cyclotides.[6]

 MS/MS Analysis: The linearized peptide fragments are then introduced into a mass
spectrometer. Collision-induced dissociation (CAD) is applied, which breaks the peptide
bonds at predictable locations.[8]

e Sequence Assembly: By analyzing the mass-to-charge (m/z) ratios of the resulting fragment
ions (typically b- and y-ions), the amino acid sequence can be reconstructed de novo.[6]

Three-Dimensional Structure Determination: Solution
NMR

The high-resolution 3D structure of Cycloviolacin O2 was determined using solution-state
Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique is well-suited for small,
stable proteins like cyclotides and avoids the challenges of crystallization.[9]

Methodology:

o Sample Preparation: A concentrated, highly pure sample of CyOz2 is dissolved in a suitable
buffer system (e.g., H20/D20 mixture).
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 NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed. These
typically include:

o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-
proton distances (typically < 5 A), which provides crucial distance restraints for structure
calculation.

e Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms
within the peptide sequence.

 Structure Calculation: The experimental distance restraints from NOESY spectra, along with
dihedral angle restraints, are used as input for structure calculation algorithms (e.g.,
simulated annealing).[1]

o Structure Refinement and Validation: A final ensemble of the 20-50 lowest-energy structures
is generated and validated for stereochemical quality and agreement with the experimental
data.[1]

Visualizations

Experimental Workflow for Primary Structure
Elucidation
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Caption: Workflow for the isolation and sequencing of Cycloviolacin O2.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1578306?utm_src=pdf-body-img
https://www.benchchem.com/product/b1578306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Schematic of the Cyclic Cystine Knot (CCK) Motif
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Caption: The cyclic cystine knot motif of Cycloviolacin O2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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